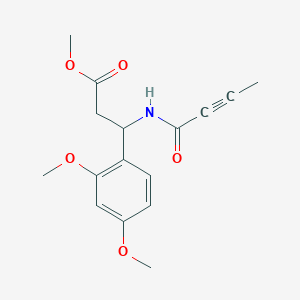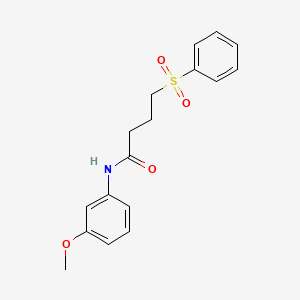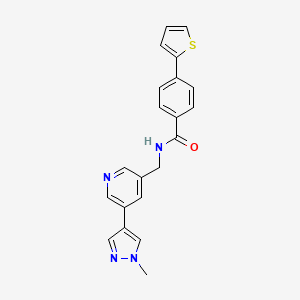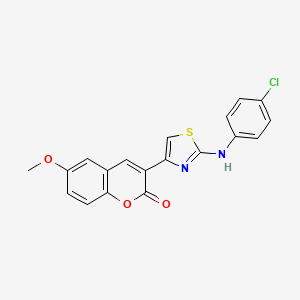
2-(噻吩-3-基)-5-(1-((2-(三氟甲基)苯基)磺酰基)哌啶-4-基)-1,3,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been explored as potential drug candidates for the treatment of Alzheimer’s disease. The process involves the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with a series of electrophiles, specifically N-alkyl/aralkyl/aryl-3-bromopropanamide, under basic conditions in an aprotic polar solvent to yield the target compounds. The synthesis pathway is notable for its multi-step process and the use of various electrophiles to introduce different substituents into the final product .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was elucidated using spectral analysis, including Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR). These techniques provided detailed information about the molecular framework and the substitution pattern of the synthesized oxadiazole derivatives. The presence of the piperidinyl group and the 1,3,4-oxadiazole ring suggests a rigid structure that could be crucial for the interaction with biological targets such as enzymes .
Chemical Reactions Analysis
The synthesized 3-piperidinyl-1,3,4-oxadiazole derivatives were designed to interact with the acetylcholinesterase (AChE) enzyme, which is a key target in Alzheimer’s disease therapy. The chemical structure of these compounds allows them to inhibit the activity of AChE, potentially reducing the symptoms associated with Alzheimer’s disease. The study included an enzyme inhibition activity screening to assess the effectiveness of these compounds in inhibiting AChE .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their structural analysis. The haemolytic activity of the compounds was evaluated to determine their safety as drug candidates. This assessment is crucial to ensure that the compounds do not cause damage to red blood cells, which would be a significant side effect. The study's findings suggest that the synthesized compounds have a profile that makes them valid candidates for further drug development .
While the provided data does not include specific case studies, the research conducted on the synthesis of 3-piperidinyl-1,3,4-oxadiazole derivatives is a case study in itself for the development of potential Alzheimer’s disease treatments. The study demonstrates the process of designing, synthesizing, and evaluating new chemical entities that could lead to the discovery of effective drugs for a debilitating condition like Alzheimer’s disease. The research represents a step forward in the search for novel therapeutic agents and provides a foundation for future studies to build upon .
科学研究应用
合成和结构分析
含有 1,3,4-恶二唑的化合物,包括与指定化学物质类似的衍生物,因其显着的生物活性而被合成。该合成涉及将有机酸转化为酯、酰肼,随后转化为 5-取代-1,3,4-恶二唑-2-硫醇。这些化合物进一步反应以获得目标化合物,然后使用现代光谱技术对其进行表征(Khalid 等,2016 年)。此外,已经通过单晶 X 射线衍射研究和密度泛函理论 (DFT) 计算进行了结构阐明,以了解相关恶二唑衍生物的分子结构和反应性(Kumara 等,2017 年)。
生物活性
抗癌活性
恶二唑衍生物因其抗癌特性而受到研究。1,3,4-恶二唑基四氢吡啶的合成和随后的评估显示出对乳腺癌细胞系的适度细胞毒性(Redda 和 Gangapuram,2007 年)。此外,合成了含有 1,3,4-恶二唑-2-胺部分的新型咔唑衍生物,并显示出对人乳腺癌细胞系的显着活性(Sharma、Kumar 和 Pathak,2014 年)。
抗菌活性
类似恶二唑化合物的 N-取代衍生物对革兰氏阴性菌和革兰氏阳性菌均表现出抗菌功效,展示了它们作为抗菌剂的潜力(Khalid 等,2016 年)。此外,含有 1,3,4-恶二唑部分的砜衍生物对水稻细菌性叶枯病表现出良好的抗菌活性,进一步探索其作用机制表明它们具有增强植物对细菌感染的抵抗力的潜力(Shi 等,2015 年)。
属性
IUPAC Name |
2-thiophen-3-yl-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-3-1-2-4-15(14)29(25,26)24-8-5-12(6-9-24)16-22-23-17(27-16)13-7-10-28-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVLQHXSPZDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3006122.png)

![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)
![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3006129.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)


![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)

![N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3006138.png)
![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)
